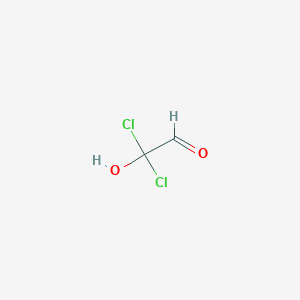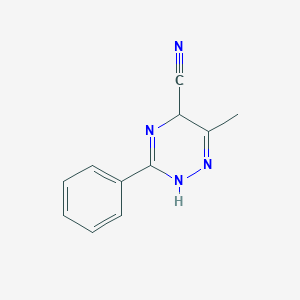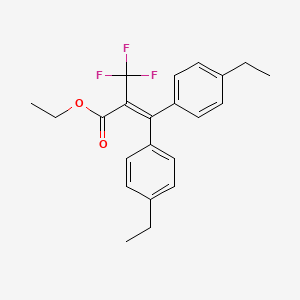![molecular formula C15H20NO4P B14197727 Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate CAS No. 850231-88-8](/img/structure/B14197727.png)
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired phosphonate derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Wirkmechanismus
The mechanism of action of Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Diethyl [2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]phosphonate can be compared with other indole derivatives such as:
Methyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar biological activities.
1H-Indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules. The uniqueness of this compound lies in its specific phosphonate group, which can impart different chemical and biological properties compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
850231-88-8 |
|---|---|
Molekularformel |
C15H20NO4P |
Molekulargewicht |
309.30 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C15H20NO4P/c1-4-19-21(18,20-5-2)10-14(17)15-11(3)16-13-9-7-6-8-12(13)15/h6-9,16H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
JJRRGIKGSSEZID-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)C1=C(NC2=CC=CC=C21)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


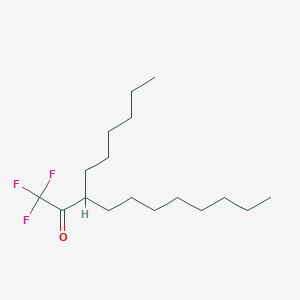
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
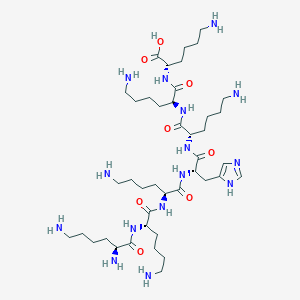
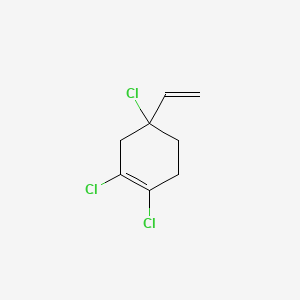
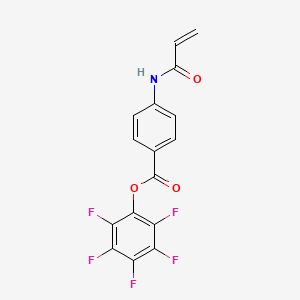
![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)

![N-[4-(4-Chlorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B14197680.png)
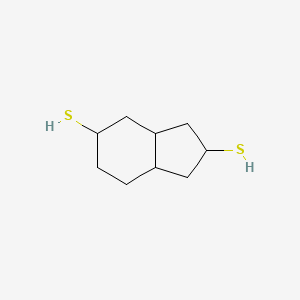
![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
